2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide
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Overview
Description
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide is a chemical compound with the molecular formula C19H17N3O3S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy groups and a phenylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide typically involves the reaction of 4,6-dimethoxypyrimidine-2-thiol with N-phenylbenzamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide. The reaction temperature is maintained at around 150°C for optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrithiobac-sodium: A herbicide with a similar pyrimidine structure.
Bensulfuron-methyl: Another sulfonylurea herbicide with comparable properties.
Uniqueness
2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide is unique due to its specific combination of a pyrimidine ring with methoxy groups and a phenylbenzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
877304-40-0 |
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Molecular Formula |
C19H17N3O3S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-24-16-12-17(25-2)22-19(21-16)26-15-11-7-6-10-14(15)18(23)20-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,23) |
InChI Key |
WCNGXKNSDKAZBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=CC=CC=C2C(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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